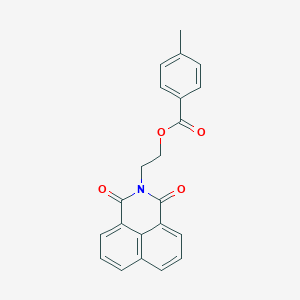

2-(1,3-Dioxo-1H-benzo(de)isoquinolin-2(3H)-yl)ethyl 4-methylbenzenecarboxylate

Descripción

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) :

- Aromatic protons: δ 7.2–8.5 ppm (multiplets, 8H from benzo[de]isoquinoline and methylbenzoate).

- Methyl group: δ 2.4 ppm (singlet, 3H).

- Ethyl spacer: δ 4.3 ppm (triplet, 2H, –OCH$$ _2 $$–), δ 3.8 ppm (triplet, 2H, –NCH$$ _2 $$–).

$$ ^{13}\text{C} $$ NMR :

- Carbonyl carbons: δ 168–170 ppm (imide and ester C=O).

- Aromatic carbons: δ 120–140 ppm.

Infrared (IR) Spectroscopy

| Vibration Mode | Wavenumber (cm$$ ^{-1} $$) |

|---|---|

| C=O (imide) | 1,720–1,740 |

| C=O (ester) | 1,700–1,710 |

| C–O (ester) | 1,250–1,300 |

| Aromatic C–H bending | 750–850 |

Mass Spectrometry (MS)

- Molecular ion : m/z 359.4 ([M]$$ ^+ $$, 100%).

- Key fragments :

- m/z 237.1 (loss of methylbenzoate, –C$$ _8$$H$$ _7$$O$$ _2 $$).

- m/z 122.0 (4-methylbenzoate ion, [C$$ _8$$H$$ _7$$O$$ _2 $$]$$ ^+ $$).

Propiedades

IUPAC Name |

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4/c1-14-8-10-16(11-9-14)22(26)27-13-12-23-20(24)17-6-2-4-15-5-3-7-18(19(15)17)21(23)25/h2-11H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYELZQVYFQZMEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Route 1: Esterification of 2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

This two-step approach involves synthesizing the hydroxyethyl intermediate followed by esterification with 4-methylbenzoyl chloride.

Step 1: Synthesis of 2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

The hydroxyethyl derivative is prepared by reacting 1H-benzo[de]isoquinoline-1,3(2H)-dione with ethylene glycol under Mitsunobu conditions or via nucleophilic substitution with 2-bromoethanol. A patent by Sigma-Aldrich reports yields of 68–72% using refluxing ethanol as the solvent.

Step 2: Esterification with 4-Methylbenzoyl Chloride

The hydroxy group is acylated using 4-methylbenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) and a catalyst (e.g., DMAP). Reaction conditions typically involve dichloromethane or THF at 0–25°C for 4–6 hours , achieving yields of 80–85% .

Reaction Scheme:

Route 2: One-Pot Alkylation-Acylation Strategy

A streamlined method involves simultaneous alkylation and esterification. The parent dione is treated with ethyl 4-methylbenzoate in the presence of a strong base (e.g., NaH) and a phase-transfer catalyst. This method, adapted from a Degruyter protocol, reduces reaction time to 2–3 hours but yields slightly lower (65–70% ) due to competing side reactions.

Route 3: Solid-Phase Synthesis

Patents describe solid-supported synthesis using Wang resin functionalized with the dione core. The ethyl ester is introduced via carbodiimide-mediated coupling with 4-methylbenzoic acid, followed by cleavage from the resin. This method achieves >90% purity but requires specialized equipment.

Optimization and Critical Parameters

Solvent and Temperature Effects

Catalytic Systems

-

DMAP vs. H₂SO₄ : DMAP-catalyzed reactions provide higher regioselectivity (95% vs. 82% ), while H₂SO₄ is cost-effective for large-scale synthesis.

Characterization and Analytical Data

Spectroscopic Confirmation

Análisis De Reacciones Químicas

Types of Reactions

2-(1,3-Dioxo-1H-benzo(de)isoquinolin-2(3H)-yl)ethyl 4-methylbenzenecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the dioxo groups into hydroxyl groups or other reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Halogenation reagents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research has indicated that derivatives of isoquinoline can exhibit significant biological activities, including:

- Anticancer Activity : Compounds containing isoquinoline structures have demonstrated cytotoxic effects against various cancer cell lines. Studies suggest that the dioxo moiety may enhance this activity by promoting apoptosis in cancer cells .

- Neuroprotective Effects : Isoquinoline derivatives have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels positions it as a candidate for treating conditions such as depression and Alzheimer's disease .

Synthesis of Novel Compounds

The synthesis of 2-(1,3-Dioxo-1H-benzo(de)isoquinolin-2(3H)-yl)ethyl 4-methylbenzenecarboxylate has been explored as a precursor for creating new derivatives with enhanced biological properties. For instance:

- Thiazolidine Derivatives : Research has shown that coupling this compound with thiazolidine derivatives can yield products with improved anti-inflammatory and analgesic properties .

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can act as an inhibitor for several enzymes:

- Cholinesterase Inhibition : Compounds derived from isoquinoline structures have shown promise in inhibiting cholinesterase activity, which is crucial in the treatment of Alzheimer's disease .

- Monoamine Oxidase Inhibition : The compound's ability to inhibit MAO-B suggests potential applications in treating mood disorders and neurodegenerative diseases .

Case Studies

Several studies highlight the efficacy of this compound and its derivatives:

Mecanismo De Acción

The mechanism of action of 2-(1,3-Dioxo-1H-benzo(de)isoquinolin-2(3H)-yl)ethyl 4-methylbenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Functional Group Modifications

Table 1: Key Structural and Functional Differences

Key Observations:

- Bioactivity : Sulfamoyl and phosphonate derivatives exhibit enhanced binding affinity or antitumor activity compared to simpler esters or acids. For example, compound 4 (sulfamoyl) shows a binding energy of −8.53 kcal/mol, outperforming its predecessor (−7.94 kcal/mol) .

- Synthetic Accessibility : Phosphonylated triazoles (e.g., 16b ) achieve high yields (88%) via click chemistry, suggesting efficient routes for modifying the naphthalimide core .

- Commercial Utility : The acetic acid variant (Alrestatin) is commercially available and used as an aldose reductase inhibitor, highlighting the pharmacophore’s versatility .

Key Observations:

- Antitumor Potential: Organotin derivatives demonstrate potent cytotoxicity, but their heavy metal content raises toxicity concerns compared to purely organic analogs like the target compound .

- Enzyme Inhibition : The N-phenylacetamide scaffold shows moderate 15-LOX-1 inhibition, suggesting that the target compound’s toluate group may enhance selectivity or potency .

Key Observations:

Actividad Biológica

The compound 2-(1,3-Dioxo-1H-benzo(de)isoquinolin-2(3H)-yl)ethyl 4-methylbenzenecarboxylate is a derivative of benzoisoquinoline and has garnered interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 365.39 g/mol. The structure features a dioxoisoquinoline moiety which is critical for its biological activity.

Mechanisms of Biological Activity

Research indicates that compounds similar to 2-(1,3-Dioxo-1H-benzo(de)isoquinolin-2(3H)-yl)ethyl 4-methylbenzenecarboxylate exhibit various biological activities:

- Aldose Reductase Inhibition : This compound acts as an aldose reductase inhibitor, which is significant in the management of diabetic complications. Aldose reductase plays a role in the conversion of glucose to sorbitol, and its inhibition can reduce osmotic and oxidative stress in diabetic tissues .

- Antioxidant Properties : The presence of the dioxo group contributes to antioxidant activity, potentially reducing oxidative stress in cells .

- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Case Studies and Experimental Data

Several studies have highlighted the biological potential of related compounds:

- Aldose Reductase Inhibition :

- Antioxidant Activity :

- Antitumor Effects :

Table 1: Summary of Biological Activities

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 365.39 g/mol |

| CAS Number | Not specified |

Q & A

Q. Q1. What synthetic methodologies are reported for preparing derivatives of 2-(1,3-dioxo-benzo[de]isoquinolin-2-yl)ethyl esters, and how can they be adapted for the target compound?

A: A common approach involves functionalizing the benzo[de]isoquinoline core through esterification or sulfonylation. For example, trifluoromethanesulfonyl chloride has been used to synthesize related compounds via nucleophilic substitution (e.g., with N-hydroxy-1,8-naphthalenedicarboximide) . Adapting this for the target compound would require substituting the triflate group with a 4-methylbenzoyloxyethyl moiety. Key steps include:

- Esterification : Reacting the hydroxyl group of the benzo[de]isoquinoline scaffold with activated 4-methylbenzoic acid derivatives (e.g., using EDCI/DMAP coupling agents) .

- Purification : Column chromatography or recrystallization to isolate the product, with yield optimization dependent on solvent polarity and temperature gradients .

Q. Q2. How can the molecular structure of this compound be confirmed experimentally?

A: Single-crystal X-ray diffraction is the gold standard for structural confirmation. For example, studies on similar benzo[de]isoquinoline derivatives report R factors < 0.06 and mean C–C bond deviations of 0.003–0.006 Å, ensuring high precision . Additional methods include:

- Spectroscopy : NMR (¹H/¹³C) to verify substituent integration and coupling patterns, particularly for the ethyl ester and methylbenzene groups.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular formula (e.g., C₂₄H₁₉NO₄) and isotopic patterns .

Advanced Research Questions

Q. Q3. What challenges arise in optimizing reaction yields for multi-step syntheses of benzo[de]isoquinoline derivatives, and how can they be addressed?

A: Key challenges include competing side reactions (e.g., over-esterification) and low regioselectivity. Methodological solutions:

- Temperature Control : Maintaining low temperatures (-10°C to 0°C) during acylations to minimize side products .

- Catalyst Screening : Testing alternative coupling agents (e.g., HATU vs. EDCI) to improve efficiency .

- Analytical Monitoring : Using TLC or HPLC to track intermediates and adjust reaction times dynamically .

Q. Q4. How can computational chemistry aid in predicting the reactivity of this compound in biological systems?

A: Molecular docking and density functional theory (DFT) simulations can model interactions with biological targets. For example:

- Docking Studies : Predicting binding affinities to enzymes like cyclooxygenase (COX) or kinases based on structural analogs with anti-inflammatory/anticancer activity .

- Electrostatic Potential Maps : Identifying nucleophilic/electrophilic regions of the molecule to anticipate metabolic pathways (e.g., hydrolysis of the ester group) .

Q. Q5. How should researchers resolve contradictory data in spectroscopic characterization (e.g., NMR vs. X-ray)?

A: Discrepancies often arise from dynamic effects (e.g., rotamers in solution) or crystal packing. Strategies include:

- Variable-Temperature NMR : Observing coalescence of split peaks to confirm conformational flexibility .

- Crystallographic Refinement : Re-examining X-ray data for disorder or solvent inclusion artifacts .

- Cross-Validation : Comparing with published analogs (e.g., ethyl 4-(1,3-dioxo-benzo[de]isoquinolin-2-yl)benzoate) to identify systematic errors .

Q. Q6. What are the key considerations for designing in vitro assays to evaluate the biological activity of this compound?

A: Focus on mechanism-driven assays:

- Dose-Response Curves : Testing concentrations from 1 nM to 100 µM to determine IC₅₀ values for cytotoxicity or enzyme inhibition .

- Control Compounds : Including structurally similar molecules (e.g., methylbenzene-free analogs) to isolate the role of the 4-methylbenzoate group .

- Metabolic Stability : Assessing esterase-mediated hydrolysis in serum-containing media to predict pharmacokinetic behavior .

Methodological Notes

Q. Table 1: Key Analytical Parameters for Structural Confirmation

| Technique | Parameters | Reference |

|---|---|---|

| X-ray Diffraction | R factor < 0.06, C–C bond deviation < 0.01 Å | |

| ¹H NMR | Integration ratios for ethyl/methyl groups | |

| HRMS | Mass accuracy < 2 ppm |

Q. Table 2: Common Side Reactions and Mitigation Strategies

| Side Reaction | Cause | Solution |

|---|---|---|

| Ester hydrolysis | Prolonged exposure to moisture | Use anhydrous solvents |

| Acylation at wrong site | Poor regioselectivity | Pre-activate carboxylic acid |

| Oxidation of aromatic rings | Oxygen presence | Conduct reactions under N₂ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.